4-Bromo-2-chloro-3-fluoroaniline CAS number and properties
4-Bromo-2-chloro-3-fluoroaniline CAS number and properties
An In-Depth Technical Guide to 4-Bromo-3-chloro-2-fluoroaniline
A Note on Isomeric Specificity
This guide focuses on the chemical intermediate 4-Bromo-3-chloro-2-fluoroaniline , which is assigned the CAS Number 115843-99-7 .[1][2] It is important to note the specific substitution pattern on the aniline ring, as properties and reactivity can differ significantly between isomers. This document serves as a technical resource for researchers and drug development professionals utilizing this specific, polysubstituted aromatic amine.
Introduction: A Versatile Halogenated Building Block
4-Bromo-3-chloro-2-fluoroaniline is a synthetically valuable organic compound. As a member of the halogenated aniline family, its utility stems from the unique electronic properties conferred by the three distinct halogen substituents—bromine, chlorine, and fluorine—on the aromatic ring. This specific arrangement of electron-withdrawing groups, combined with the nucleophilic amino group, makes it a highly versatile precursor for the synthesis of more complex molecules.[3] Its primary application lies in its role as an intermediate in the fields of pharmaceutical and agrochemical research, where precise molecular architectures are required to achieve desired biological activity.
The strategic placement of the halogens provides multiple reactive sites for further functionalization through common organic reactions such as cross-coupling, nucleophilic substitution, and diazotization. The lipophilic nature of the molecule, indicated by its LogP value, also influences its solubility and behavior in both reaction media and biological systems.[3]
Physicochemical and Spectroscopic Profile
The physical and chemical characteristics of a compound are fundamental to its application in synthesis. The properties of 4-Bromo-3-chloro-2-fluoroaniline are summarized below.
Table 1: Core Properties and Identifiers
| Property | Value | Source(s) |
| CAS Number | 115843-99-7 | [1][2][4] |
| Molecular Formula | C₆H₄BrClFN | [1][2][4] |
| Molecular Weight | 224.46 g/mol | [2][5] |
| Appearance | Light brown to brown solid | [3] |
| Melting Point | 51-53 °C | [3] |
| Boiling Point | 262.7 ± 35.0 °C at 760 mmHg | [3] |
| Density | 1.8 ± 0.1 g/cm³ | [3] |
| Flash Point | 112.7 ± 25.9 °C | [3] |
| Purity | >98% | [2][6] |
| SMILES | NC1=CC=C(Br)C(Cl)=C1F | [1][2] |
| InChIKey | WYXZIQDHENNEPU-UHFFFAOYSA-N | [5] |
While specific, comprehensive spectroscopic data sets for this exact isomer are not broadly published in public databases, related compounds such as 4-Bromo-2-chloroaniline and 4-Bromo-3-chloroaniline have well-documented spectra (MS, NMR, IR) that are used to confirm their structure and purity.[7][8] Researchers working with 4-Bromo-3-chloro-2-fluoroaniline would rely on similar analytical techniques (¹H-NMR, ¹³C-NMR, ¹⁹F-NMR, IR spectroscopy, and mass spectrometry) for structural verification and quality control.
Synthesis and Application in Drug Discovery
Halogenated anilines are critical starting materials in the synthesis of many pharmaceutical agents. The presence of fluorine, in particular, is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[9] Compounds like 4-Bromo-3-chloro-2-fluoroaniline serve as key fragments for building the core structures of targeted therapies, such as kinase inhibitors. For instance, structurally related chloro-fluoroaniline and bromo-fluoroaniline moieties are found in drugs developed for oncology, including Vandetanib and Gefitinib.[10][11]
The synthesis of such highly substituted anilines often involves a multi-step process, typically starting from a simpler, commercially available aniline. The process involves protecting the reactive amino group, followed by sequential electrophilic aromatic substitution reactions to install the halogen atoms at the desired positions, and finally, deprotection of the amino group.
Generalized Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of a polysubstituted aniline, demonstrating the logical progression from a simple starting material to a complex, functionalized product.
This multi-step approach, as described for the synthesis of 4-bromo-2-chloroaniline from aniline, allows for controlled installation of substituents.[12] The protecting group (e.g., acetyl) moderates the reactivity of the amine and directs the incoming electrophiles to the ortho and para positions.
Safety, Handling, and Storage
As with many halogenated aromatic compounds, 4-Bromo-3-chloro-2-fluoroaniline is classified as hazardous and requires careful handling.
GHS Hazard Classification
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[5]
-
Skin Irritation (Category 2): Causes skin irritation.[5][13]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[5][13]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[5][13]
Recommended Handling Protocol
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14] Ensure that eyewash stations and safety showers are readily accessible.[15]
-
Personal Protective Equipment (PPE):
-
Handling Practices: Avoid breathing dust.[13] Wash hands thoroughly after handling.[14] Minimize dust generation and accumulation.[16]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][14] Keep in a dark place under an inert atmosphere.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[13]
-
In Case of Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[13] Remove contaminated clothing and wash before reuse.[16]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[13]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[16]
References
Sources
- 1. 115843-99-7|4-Bromo-3-chloro-2-fluoroaniline|BLD Pharm [bldpharm.com]
- 2. Synthonix, Inc > 115843-99-7 | 4-Bromo-3-chloro-2-fluoroaniline [synthonix.com]
- 3. innospk.com [innospk.com]
- 4. 115843-99-7 Cas No. | 4-Bromo-3-chloro-2-fluoroaniline | Matrix Scientific [matrixscientific.com]
- 5. 4-Bromo-3-chloro-2-fluoroaniline | C6H4BrClFN | CID 2782705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-3-chloro-2-fluoroaniline - Lead Sciences [lead-sciences.com]
- 7. 4-Bromo-3-chloroaniline | C6H5BrClN | CID 88888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromo-2-chloroaniline(38762-41-3) MS spectrum [chemicalbook.com]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Structure of 4-Bromo-2-chloro-3-fluoroaniline with IUPAC numbering.